
3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide
Overview
Description
3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that features a benzenesulfonamide core substituted with two fluorine atoms at the 3 and 4 positions and a pyridinylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzenesulfonyl chloride and 2-pyridinylmethylamine.
Reaction: The 3,4-difluorobenzenesulfonyl chloride is reacted with 2-pyridinylmethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The pyridinylmethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Kinase Inhibition
3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide has been identified as a potential inhibitor of kinases, which are critical in various signaling pathways related to inflammation and cancer. This compound may be particularly useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its ability to modulate kinase activity.
Antimicrobial Activity
Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such activities. Research indicates that modifications in the sulfonamide structure can lead to enhanced antibacterial effects, making it a candidate for further investigation against resistant bacterial strains.
Antitumor Activity
The structural features of this compound align with those known to exhibit antitumor properties. Preliminary studies suggest that derivatives of sulfonamides can inhibit tumor cell proliferation, indicating that this compound might be explored for its anticancer potential.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonamide Group : This is achieved through the reaction of a sulfonyl chloride with an amine.
- Fluorination : The introduction of fluorine atoms can be performed using electrophilic fluorination methods.
- Pyridinylmethyl Group Attachment : This involves coupling reactions that incorporate the pyridinylmethyl moiety into the sulfonamide structure.
These synthetic pathways allow for the generation of derivatives that can be tailored for specific therapeutic targets.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for optimizing its pharmacological profile. Interaction studies often utilize techniques such as:
- Molecular Docking : This computational method predicts how the compound binds to target proteins, providing insights into its binding affinity and specificity.
- Enzyme Assays : These assays measure the inhibitory effects of the compound on specific enzymes involved in disease processes.
Such studies are essential for elucidating the mechanism of action and guiding further development in drug design .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The pyridinylmethyl group can further modulate the compound’s activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(4-pyridinylmethyl)benzenesulfonamide
- 3,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- 3,4-difluoro-N-(2-pyridinylethyl)benzenesulfonamide
Uniqueness
3,4-difluoro-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the pyridinylmethyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the pyridinylmethyl group can influence the compound’s binding affinity and selectivity towards different molecular targets.
Biological Activity
3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with two fluorine atoms at the 3 and 4 positions, and a pyridinylmethyl group at the nitrogen atom. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of fluorine atoms may enhance the compound's binding affinity and stability, making it a potent modulator of biological pathways.
Biological Activities
1. Anticancer Activity
Research has indicated that benzenesulfonamide derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.2 | Induces apoptosis |
3,4-Difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide | P388 (leukemia) | 12.5 | Cell cycle disruption |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase isoforms, which are important in regulating physiological pH and fluid balance .
Enzyme Isoform | IC50 (nM) | Selectivity |
---|---|---|
hCA I | 435.8 | Moderate |
hCA IX | 60.5 | High |
hCA XII | 84.5 | High |
Case Studies
Case Study 1: Antitumor Activity
A study focused on a series of benzenesulfonamide derivatives demonstrated that modifications at the nitrogen atom significantly influenced their anticancer activity. The results indicated that compounds similar to this compound could effectively inhibit tumor growth in vivo models .
Case Study 2: Neuroprotective Effects
Research has explored the neuroprotective potential of this compound through its interaction with acetylcholinesterase (AChE). Inhibiting AChE can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
3,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLNFPCBDHQIIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219482 | |
Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725215-56-5 | |
Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725215-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-N-(2-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.